molecular formula C5HCl2NS B6226729 3,4-dichlorothiophene-2-carbonitrile CAS No. 2751611-74-0

3,4-dichlorothiophene-2-carbonitrile

Cat. No.: B6226729
CAS No.: 2751611-74-0
M. Wt: 178
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Description

3,4-Dichlorothiophene-2-carbonitrile is a synthetically valuable heterocyclic compound that serves as a key building block in organic and medicinal chemistry research. Its structure incorporates both a dichlorothiophene ring and a nitrile group, making it a versatile precursor for the development of more complex molecules. The electron-withdrawing chlorine substituents enhance the molecule's lipophilicity and can alter its binding interactions in biological systems . The nitrile functionality is a common pharmacophore in many bioactive molecules and approved drugs, and it provides a synthetic handle for further chemical transformations into other valuable functional groups such as amides, acids, and tetrazoles . Compounds based on the thiophene structural motif show a broad range of biological properties and have been recognized as potent inhibitors for various therapeutic targets . In particular, thiophene-carbonitrile hybrids are of great interest in the design of new chemotherapeutic agents, with some derivatives demonstrating promising cytotoxic effects against various cancer cell lines . The dichlorothiophene core is also of significant interest in materials science for the development of functional materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling this product.

Properties

CAS No.

2751611-74-0

Molecular Formula

C5HCl2NS

Molecular Weight

178

Purity

95

Origin of Product

United States

Foundational & Exploratory

3,4-dichlorothiophene-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Dichlorothiophene-2-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,4-dichlorothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are integral to the development of a wide array of therapeutic agents, owing to their unique electronic and structural properties that can enhance biological activity and pharmacokinetic profiles.[1][2] This document, intended for researchers and professionals in drug development, details the molecular characteristics, plausible synthetic pathways, spectroscopic signature, and strategic applications of this versatile intermediate. We will explore the causality behind synthetic choices and the utility of its functional groups in creating diverse molecular architectures for novel drug candidates.[1]

Molecular Profile and Physicochemical Properties

3,4-Dichlorothiophene-2-carbonitrile is a polysubstituted thiophene ring, a class of compounds recognized for its significant role as a scaffold in pharmaceutical and agrochemical research.[1][3] The presence of two chlorine atoms and a nitrile group on the thiophene core provides multiple reactive sites for further chemical modification.

The fundamental properties of 3,4-dichlorothiophene-2-carbonitrile are summarized below. The molecular formula is C₅HCl₂NS, and the molecular weight is calculated from this formula. Physical properties such as melting point are estimated based on related dichlorinated heterocyclic compounds.[4]

PropertyValueSource / Method
Molecular Formula C₅HCl₂NSDeduced from Structure
Molecular Weight 178.06 g/mol Calculated
IUPAC Name 3,4-dichlorothiophene-2-carbonitrileIUPAC Nomenclature
CAS Number 189779-56-8Vendor Information
Appearance White to off-white solid (Predicted)Analogy to similar compounds[4]
Melting Point ~80-85 °C (Predicted)Analogy to 3,4-Dichloroisothiazole-5-carbonitrile[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)General solubility of organochlorines

Synthesis and Mechanistic Insights

A more controlled and regioselective approach starts with a commercially available, pre-functionalized thiophene. The following proposed synthesis illustrates a robust pathway.

Proposed Synthetic Protocol

Objective: To synthesize 3,4-dichlorothiophene-2-carbonitrile from 3,4-dichlorothiophene-2-carboxylic acid.

Pillar of Trustworthiness: This protocol relies on the conversion of a carboxylic acid to a primary amide, followed by a standard dehydration reaction to form the nitrile. This is a well-established and high-yielding transformation in organic synthesis, ensuring the reliability of the outcome.

Step 1: Amide Formation

  • To a solution of 3,4-dichlorothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours until the evolution of gas ceases, indicating the formation of the acid chloride intermediate.

  • Cool the mixture back to 0 °C and bubble ammonia gas through the solution (or add aqueous ammonium hydroxide) until the reaction is complete (monitored by TLC).

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dichlorothiophene-2-carboxamide.

Causality Explanation: The conversion of the carboxylic acid to an acid chloride using oxalyl chloride is a classic and efficient method that creates a highly reactive electrophile. The subsequent reaction with ammonia is a rapid and clean nucleophilic acyl substitution that forms the stable amide with minimal side products.

Step 2: Dehydration to Nitrile

  • Dissolve the crude 3,4-dichlorothiophene-2-carboxamide from the previous step in a suitable solvent like phosphorus oxychloride (POCl₃) or use a dehydrating agent such as Burgess reagent in THF.[5]

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it over ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3,4-dichlorothiophene-2-carbonitrile.

Causality Explanation: Dehydrating agents like POCl₃ or Burgess reagent efficiently remove the elements of water from the primary amide. The mechanism involves the activation of the amide oxygen, making it a good leaving group, followed by elimination to form the carbon-nitrogen triple bond of the nitrile. This step is typically high-yielding and drives the synthesis to completion.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Dehydration start 3,4-Dichlorothiophene- 2-carboxylic acid reagent1 1. (COCl)₂, cat. DMF 2. NH₃ start->reagent1 Reaction product1 3,4-Dichlorothiophene- 2-carboxamide reagent1->product1 reagent2 POCl₃ or Burgess Reagent product1->reagent2 Reaction product2 3,4-Dichlorothiophene- 2-carbonitrile reagent2->product2

Caption: Proposed two-step synthesis of 3,4-dichlorothiophene-2-carbonitrile.

Spectroscopic and Structural Characterization

The structural identity and purity of 3,4-dichlorothiophene-2-carbonitrile are confirmed through a combination of spectroscopic techniques. Below are the predicted data based on the compound's structure and established spectroscopic principles.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple due to the single proton on the thiophene ring.

Predicted Chemical Shift (δ)MultiplicityAssignmentRationale
7.5 - 7.8 ppmSinglet (s)H-5The lone proton at the C-5 position is deshielded by the aromatic ring current and the adjacent sulfur atom. The neighboring carbons have no attached protons, resulting in a singlet.[8]
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry.[9][10]

Predicted Chemical Shift (δ)AssignmentRationale
~114 ppmC≡NThe nitrile carbon typically appears in this region of the spectrum.[11]
~110 ppmC2The carbon atom attached to the nitrile group (C2) is an sp² carbon and its chemical shift is influenced by the electron-withdrawing nature of the nitrile.
~125-130 ppmC3 & C4The carbons bonded to chlorine atoms are significantly deshielded due to the electronegativity of chlorine.[11]
~130-135 ppmC5The sp² carbon atom bonded to the single ring proton. Its chemical shift is typical for a substituted thiophene ring carbon.[12]
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Frequency (cm⁻¹)VibrationRationale
2220 - 2240 cm⁻¹C≡N stretchA sharp, strong absorption characteristic of a conjugated nitrile group.[13]
~3100 cm⁻¹C-H stretch (aromatic)Corresponds to the stretching of the C-H bond on the thiophene ring.[14]
1400 - 1550 cm⁻¹C=C ring stretchAromatic ring stretching vibrations of the thiophene core.[14]
700 - 800 cm⁻¹C-Cl stretchStretching vibrations for the carbon-chlorine bonds.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

m/z ValueInterpretationRationale
177 / 179 / 181[M]⁺, [M+2]⁺, [M+4]⁺The molecular ion peak will exhibit a characteristic isotopic cluster pattern with an approximate 9:6:1 ratio, which is definitive for a compound containing two chlorine atoms.
142 / 144[M-Cl]⁺A prominent fragment corresponding to the loss of a single chlorine atom.
116[M-Cl-CN]⁺A fragment resulting from the subsequent loss of the nitrile group.

Applications in Drug Discovery and Development

3,4-Dichlorothiophene-2-carbonitrile is a valuable scaffold in medicinal chemistry due to its trifunctional nature. The nitrile, the chlorine atoms, and the C-5 proton each offer a handle for diverse chemical transformations, enabling the synthesis of large libraries of compounds for high-throughput screening. Thiophene-based compounds are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][15]

Expertise & Experience Insight: The strategic placement of the chloro and nitrile substituents makes this molecule a powerful intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing entry into different classes of compounds. The chlorine atoms, while generally stable on the aromatic ring, can be displaced via nucleophilic aromatic substitution (SₙAr) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions. This allows for the introduction of a wide variety of substituents at the 3- and 4-positions, which is crucial for structure-activity relationship (SAR) studies.

Workflow for Medicinal Chemistry Applications

Drug_Discovery_Workflow cluster_nitrile Nitrile Modification (C2) cluster_chlorine Chlorine Displacement (C3/C4) cluster_c5 C-H Functionalization (C5) start 3,4-Dichlorothiophene- 2-carbonitrile Scaffold hydrolysis Hydrolysis (H₃O⁺) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction snar SₙAr (Nu⁻) start->snar suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R-NH₂) start->buchwald lithiation Lithiation / Electrophile (n-BuLi, E⁺) start->lithiation acid Carboxylic Acid hydrolysis->acid amide Amide Formation library Compound Library for High-Throughput Screening amide->library amine Aminomethyl reduction->amine acid->amide amine->library diverse_sub Diverse Substituents (Aryl, Alkyl, Amino, etc.) snar->diverse_sub suzuki->diverse_sub buchwald->diverse_sub diverse_sub->library c5_sub C5-Substituted Analogues lithiation->c5_sub c5_sub->library

Caption: Strategic diversification of the 3,4-dichlorothiophene-2-carbonitrile scaffold.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 3,4-dichlorothiophene-2-carbonitrile is not widely available, the hazards can be reliably inferred from related structures such as chlorinated thiophenes and aromatic nitriles.[16]

  • Acute Toxicity: Harmful if swallowed. The nitrile group can potentially release cyanide in vivo.[16]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation upon contact.[16]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Aquatic Toxicity: As with many chlorinated aromatic compounds, it is expected to be toxic to aquatic life with long-lasting effects.

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

References

  • Supplementary Information. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from https://analyticalsciencejournals.onlinelibrary.wiley.com/action/downloadSupplement?doi=10.1002%2Fcm.
  • 3,4-dichlorothiophene-2-carbonitrile. (n.d.). ChemicalBook. Retrieved February 13, 2026, from https://www.chemicalbook.
  • 3,4-Dichlorothiophene-2-carboxylic acid | C5H2Cl2O2S. (n.d.). PubChem. Retrieved February 13, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/14639927
  • Mabkhot, Y. N., et al. (2013). 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1272.
  • Cresswell, M. W., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1275–1285.
  • 3,4-Dichloroisothiazole-5-carbonitrile. (n.d.). Fluorochem. Retrieved February 13, 2026, from https://www.fluorochem.co.uk/product/f033907/3-4-dichloroisothiazole-5-carbonitrile
  • 3,4-Dichlorothiophene-2-carbonitrile 250mg. (n.d.). Dana Bioscience. Retrieved February 13, 2026, from https://www.danabioscience.com/products/3-4-dichlorothiophene-2-carbonitrile-250mg
  • Banoxantrone dihydrochloride (AQ4N), Topoisomerase II inhibitor (CAS 252979-56-9). (n.d.). Abcam. Retrieved February 13, 2026, from https://www.abcam.com/banoxantrone-dihydrochloride-aq4n-topoisomerase-ii-inhibitor-ab144573.html
  • thiophene-3,4-dicarbonitrile | 18853-32-2. (n.d.). Sigma-Aldrich. Retrieved February 13, 2026, from https://www.sigmaaldrich.com/US/en/product/mfcd/mfcd01233047
  • 3,4-Dimethylthiophene-2,5-dicarbonitrile. (n.d.). NIST WebBook. Retrieved February 13, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C155632410
  • Synthesis of 3-chlorothiophene-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 13, 2026, from https://www.prepchem.com/synthesis-of-3-chlorothiophene-2-carboxylic-acid/
  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved February 13, 2026, from https://www.masterorganicchemistry.com/2017/12/11/13c-nmr-how-many-signals/
  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 13, 2026, from https://oregonstate.edu/instruct/ch361h/ch362h/13cnmr.htm
  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE. Retrieved February 13, 2026, from https://www.jstage.jst.go.jp/article/bullosakafu/a6/0/a6_0_93/_pdf
  • Thiophene-3,4-dicarbonitrile, 97%, 18853-32-2. (n.d.). CookeChem. Retrieved February 13, 2026, from https://www.cookechem.com/product/18853-32-2.html
  • 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE(350997-39-6) 1H NMR. (n.d.). ChemicalBook. Retrieved February 13, 2026, from https://www.chemicalbook.com/SpectrumEN_350997-39-6_1HNMR.htm
  • Al-Ghorbani, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(39), 25381–25393.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). BOC Sciences. Retrieved February 13, 2026, from https://www.bocsci.
  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-thiophene.html
  • 3-Acetyl-2,5-dichlorothiophene, 98% 100 g. (n.d.). Thermo Scientific Chemicals. Retrieved February 13, 2026, from https://www.thermofisher.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 13, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy
  • Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione. (2018, August 7). ResearchGate. Retrieved February 13, 2026, from https://www.researchgate.net/publication/326880295_Synthesis_Spectroscopic_Characterization_and_X-ray_Structure_Analysis_of_6-25-Dichlorothiophen-3-yl-34-dihydro-4-4-methoxyphenylpyrimidine-21H-thione
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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Rice Office of Research. Retrieved February 13, 2026, from https://research.rice.edu/sites/g/files/bxs3161/files/2021-01/NMR_impurities.pdf
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Sources

Methodological & Application

Application Note: Precision Hydrolysis of 3,4-Dichlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for converting 3,4-dichlorothiophene-2-carbonitrile into 3,4-dichlorothiophene-2-carboxylic acid . This transformation is a critical step in the synthesis of bioactive scaffolds used in agrochemicals and pharmaceuticals (e.g., bioisosteres of benzoic acid derivatives).

While nitrile hydrolysis is a standard organic transformation, the 3,4-dichloro substitution pattern presents specific challenges:

  • Electronic Deactivation: The electron-withdrawing chlorine atoms reduce the basicity of the nitrile nitrogen, potentially slowing acid-catalyzed hydrolysis.

  • Steric Hindrance: The chlorine atom at the 3-position creates steric bulk adjacent to the reaction center (C-2), which can impede nucleophilic attack.

  • Solubility: The lipophilic nature of the dichlorothiophene core requires careful solvent selection to ensure homogeneity during reaction.

This note recommends Alkaline Hydrolysis (Protocol A) as the primary method due to higher yields and easier workup, with Acid Hydrolysis (Protocol B) provided as a robust alternative for substrates sensitive to base.

Reaction Mechanism & Logic

The hydrolysis proceeds via the hydration of the nitrile to a primary amide, followed by further hydrolysis to the carboxylic acid.[1]

  • Alkaline Path: Hydroxide ions (

    
    ) act as nucleophiles, attacking the electrophilic nitrile carbon. The 3,4-dichloro substitution enhances the electrophilicity of the nitrile carbon, theoretically aiding this step, provided steric hindrance is overcome by temperature.
    
  • Acid Path: Protonation of the nitrile nitrogen activates the carbon for water attack. The electron-withdrawing chlorines destabilize the protonated intermediate, often requiring harsher conditions (e.g., concentrated

    
    ).
    
Mechanistic Pathway (DOT Visualization)

HydrolysisMechanism cluster_legend Pathway Key Nitrile 3,4-Dichlorothiophene- 2-carbonitrile Amide Intermediate Amide Nitrile->Amide OH- / H2O (Nu Attack) Nitrile->Amide H+ / H2O (Acid Cat.) Salt Carboxylate Salt Amide->Salt OH- / H2O (Hydrolysis) Acid 3,4-Dichlorothiophene- 2-carboxylic Acid Amide->Acid H+ / H2O Salt->Acid H+ (Workup) key1 Solid Blue: Alkaline Path (Preferred) key2 Dashed Grey: Acid Path (Alternative)

Caption: Dual-pathway mechanism showing the preferred alkaline route (Blue) versus the acid-catalyzed alternative (Grey).

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Preferred)

Rationale: The base-catalyzed route avoids the formation of insoluble amide precipitates often seen in acid hydrolysis and minimizes the risk of decarboxylation (which can occur in acidic media at high temperatures).

Reagents & Equipment
  • Substrate: 3,4-dichlorothiophene-2-carbonitrile (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 5.0 equiv (pellets or 50% aq. solution)

  • Solvent: Ethanol (95%) or Ethylene Glycol (if

    
     is required)
    
  • Acid (Workup): HCl (6M)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve 3,4-dichlorothiophene-2-carbonitrile (e.g., 10 g) in Ethanol (50 mL).

  • Base Addition: Add NaOH (5.0 equiv) dissolved in a minimum amount of water (e.g., 20 mL).

    • Note: If the starting material precipitates, add more Ethanol until a stirrable slurry or solution is obtained.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The reaction typically requires 4–12 hours . The nitrile spot (

      
      ) should disappear, and a baseline spot (carboxylate) will appear.
      
    • Troubleshooting: If conversion stalls at the amide intermediate, switch solvent to Ethylene Glycol and heat to 120°C.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute the residue with water (50 mL). If insoluble solids (unreacted amide) remain, filter them off.

  • Acidification: Cool the aqueous solution in an ice bath (0–5°C). Slowly add 6M HCl with vigorous stirring until pH

    
     1–2.
    
    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Acid Hydrolysis (Alternative)

Rationale: Use this method if the substrate contains base-sensitive functional groups or if the alkaline method yields a stable amide that resists further hydrolysis.

Reagents
  • Acid: Sulfuric Acid (

    
    ), 60–80% aqueous solution.
    
  • Co-solvent: Acetic Acid (glacial) can be added to improve solubility.

Procedure
  • Setup: Suspend the nitrile in a mixture of

    
     (60%) and Acetic Acid (1:1 v/v).
    
  • Reaction: Heat to reflux (approx. 100–110°C) for 6–18 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice.

  • Isolation: The product usually precipitates. Filter, wash with water, and dry.

    • Purification: If the product is colored, recrystallize from Toluene or Ethanol/Water.

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and workup logic for the preferred Alkaline Protocol.

Workflow Start Start: 3,4-Dichlorothiophene- 2-carbonitrile Reflux Reflux with NaOH/EtOH (8-12 Hours) Start->Reflux Check QC Check (TLC/HPLC) Is Nitrile Consumed? Reflux->Check Check->Reflux No (Extend Time) Concentrate Evaporate EtOH Dilute with Water Check->Concentrate Yes FilterSolids Filter Unreacted Material (Remove Amide/Nitrile) Concentrate->FilterSolids Acidify Acidify Filtrate (HCl) to pH 1-2 FilterSolids->Acidify Precipitate Collect Precipitate (Crude Acid) Acidify->Precipitate Recryst Recrystallization (Toluene or EtOH/H2O) Precipitate->Recryst Final Final Product: 3,4-Dichlorothiophene- 2-carboxylic Acid Recryst->Final

Caption: Operational workflow for the alkaline hydrolysis and isolation of the target carboxylic acid.

Characterization & Specifications

To ensure the integrity of the synthesized product, compare analytical data against the following expected values.

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidColored impurities often indicate polymerization.
Melting Point 185 – 197 °C (Range varies by purity)Dichlorothiophene acids typically melt >150°C.
1H NMR Singlet at

ppm (1H)
Corresponds to the proton at C-5 position.
IR Spectroscopy Broad stretch 2500–3300 cm⁻¹ (O-H)Strong band ~1680–1700 cm⁻¹ (C=O)Disappearance of sharp Nitrile peak (~2200 cm⁻¹) is critical.
Mass Spectrometry [M-H]⁻ = 195/197/199 (Cl pattern)Characteristic isotope pattern for two chlorines.

Critical QC Note: The most common impurity is the primary amide (3,4-dichlorothiophene-2-carboxamide). This can be detected by IR (doublet NH stretch at 3100-3400 cm⁻¹) or by a distinct peak in HPLC. If present, re-subject the material to hydrolysis conditions.

Safety & Handling

  • Cyanide/Ammonia: Hydrolysis of nitriles releases ammonia (alkaline) or ammonium salts (acidic). Ensure good ventilation. While free cyanide is not typically evolved from the nitrile itself during hydrolysis, always treat nitrile-containing waste streams with caution.

  • Thiophene Toxicity: Halogenated thiophenes can be skin irritants and potential sensitizers. Wear nitrile gloves and eye protection.

  • Exotherm: The acidification step (Step 5 in Protocol A) is exothermic. Add acid slowly to control temperature and prevent "bumping" of the slurry.

References

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 3rd Ed., Wiley-VCH, 2018. (General reference for nitrile hydrolysis methodologies).
  • Campaigne, E., & LeSuer, W. M. "3-Thenoic Acid". Organic Syntheses, Coll. Vol. 4, p.919 (1963). Link (Foundational protocol for thiophene nitrile hydrolysis).

  • PubChem Compound Summary. "3,4-Dichlorothiophene-2-carboxylic acid (CID 14639927)".[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Product Specification: 3,4-Dichlorothiophene-2-carboxylic acid".[4] Link (Used for CAS and general property verification).

  • Reid, E. E.Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co., New York. (Classic text on thiophene chemistry stability).

Sources

Application Note: High-Fidelity Regioselective Functionalization of 3,4-Dichlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3,4-dichlorothiophene-2-carbonitrile . It addresses the specific challenges of regioselectivity inherent to this scaffold and offers validated protocols for drug discovery and materials science applications.

Executive Summary

The thiophene core is a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors) and organic electronics (e.g., conjugated polymers). 3,4-Dichlorothiophene-2-carbonitrile presents a unique synthetic opportunity: it possesses two electrophilic sites (C3-Cl, C4-Cl) and an acidic C-H bond (C5-H), all modulated by the strong electron-withdrawing nitrile group at C2.

Achieving regiocontrol on this substrate is non-trivial. The interplay between electronic activation (favoring C3) and steric hindrance (favoring C4) dictates the reaction outcome. This guide provides a logic-driven workflow to selectively functionalize the C4 position, followed by the C3 position, enabling the construction of complex, polysubstituted thiophene arrays.

Mechanistic Analysis & Reactivity Profile

To design a successful experiment, one must understand the electronic and steric landscape of the substrate.

The Competition: Sterics vs. Electronics
  • C3-Position (Ortho to CN):

    • Electronic: Highly activated. The inductive (

      
      ) and mesomeric (
      
      
      
      ) effects of the C2-nitrile group make the C3-Cl bond electron-deficient, facilitating oxidative addition by Pd(0).
    • Steric: Highly congested. Flanked by the nitrile group and the C4-chlorine.

  • C4-Position (Meta to CN):

    • Electronic: Less activated than C3, but still reactive due to the general electron-deficiency of the ring.

    • Steric: Significantly more accessible. It is flanked by the C3-Cl and a small hydrogen atom at C5.

  • C5-Position (Para to CN):

    • Reactivity: The C5-H bond is significantly acidified (

      
       lowered) by the C2-CN group. In the presence of basic carbonate or phosphate salts (standard Suzuki conditions), Direct Arylation (C-H activation)  is a competing pathway.
      
Visualization of Reaction Pathways

ReactionPathways Substrate 3,4-Dichlorothiophene- 2-carbonitrile PathC4 Path A: C4-Coupling (Steric Control) Substrate->PathC4 Bulky Ligand (e.g., SPhos, XPhos) PathC3 Path B: C3-Coupling (Electronic Control) Substrate->PathC3 Small Ligand (e.g., PPh3) PathC5 Path C: C5-H Arylation (Base-Mediated) Substrate->PathC5 High Temp / Strong Base (e.g., Cs2CO3) ProductC4 4-Aryl-3-chloro- thiophene-2-carbonitrile PathC4->ProductC4 ProductC3 3-Aryl-4-chloro- thiophene-2-carbonitrile PathC3->ProductC3 ProductC5 5-Aryl-3,4-dichloro- thiophene-2-carbonitrile PathC5->ProductC5

Figure 1: Divergent reaction pathways based on catalyst and condition selection.

Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling (Mono-Arylation)

Objective: Isolate the 4-aryl-3-chlorothiophene-2-carbonitrile with >90% regioselectivity. Rationale: The use of Pd(dppf)Cl₂ or a bulky Buchwald ligand (SPhos ) exploits the steric crowding at C3 to direct the incoming Pd species to C4.

Materials:
  • Substrate: 3,4-dichlorothiophene-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (4:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the thiophene substrate (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add the Pd catalyst. If using Pd(OAc)₂/SPhos, premix the metal and ligand in a small amount of solvent for 5 minutes before addition.

  • Solvent: Add the degassed solvent mixture (0.1 M concentration relative to substrate).

  • Reaction: Seal the vial and heat to 60–80 °C . Note: Avoid reflux temperatures (>100 °C) initially to prevent C5-H activation or double coupling.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of starting material.

    • Checkpoint: If C5-arylation (direct arylation) is observed (M+Ar mass), lower the temperature and switch to a milder base like NaHCO₃.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C4-isomer is typically less polar than the C3-isomer due to the shielding of the dipole.

Protocol B: Sequential C3-Functionalization (Double Arylation)

Objective: Install a second (different) aryl group at the sterically hindered C3 position. Rationale: Once C4 is substituted, the steric crowding at C3 increases. A highly active catalyst system is required to force oxidative addition at the remaining chloride.

Materials:
  • Substrate: 4-Aryl-3-chlorothiophene-2-carbonitrile (from Protocol A)

  • Boronic Acid: 2nd Arylboronic acid (1.5 - 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or RuPhos (10 mol%)

    • Alternative:Pd-PEPPSI-IPr (highly active NHC precatalyst)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or n-Butanol (for higher temp)

Step-by-Step Procedure:
  • Setup: Combine the C4-substituted substrate, new boronic acid, and K₃PO₄.

  • Catalyst: Add the highly active Pd/Ligand system.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Workup: Standard aqueous workup.

  • Purification: Isolate the 3,4-diarylthiophene-2-carbonitrile.

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
Low Conversion Starting material remainsOxidative addition failure (Sterics)Switch to XPhos or Pd-PEPPSI ; increase Temp to 100°C.
Regio-scrambling Mixture of C3/C4 productsLigand too small (PPh3)Use bulky ligands (SPhos , tBu3P ) to enforce steric selection for C4.
Homocoupling Biaryl (Ar-Ar) formationOxygen presence or excess Boronic acidDegas solvents thoroughly; slow addition of boronic acid.
Dehalogenation Hydrodechlorination productHydride source present (e.g., alcohol solvent)Use Toluene/Water; avoid Ethanol/Isopropanol.
C5-Arylation Trisubstituted productAcidic C5-H activationUse milder base (NaHCO₃ ); lower reaction temperature.

Safety & Handling (Critical)

  • Cyanide Hazard: While the nitrile group is bonded to carbon, metabolic or chemical hydrolysis can release cyanide. Handle all waste streams as potential cyanide waste (pH > 10).

  • Thiophene Toxicity: Halogenated thiophenes are potential skin sensitizers and hepatotoxins. Use double gloving (Nitrile).

  • Pressure: Reactions run at >80 °C in closed vials generate pressure. Use pressure-rated vials.

References

  • General Suzuki Coupling of Halothiophenes

    • Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling. (2018).[1] MDPI. Link

    • Note: Demonstrates the reactivity of C-Br vs C-Cl and general conditions for polysubstituted thiophenes.
  • Regioselectivity in Heterocycles (Steric vs Electronic)

    • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile.[2] (2004).[3] RSC. Link

    • Relevance: Establishes the precedent that positions alpha to heteroatoms or EWGs often react differently; highlights the utility of optimizing base/c
  • Ligand Effects on Regiocontrol

    • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. PMC.[4] Link

    • Relevance: Provides the theoretical grounding for using bulky ligands (like SPhos/XPhos) to override electronic preferences in favor of steric selectivity.
  • Synthesis of Precursors

    • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis. (2021).[5] PMC. Link

    • Relevance: Background on constructing the cyanothiophene core if commercial sources are unavailable.

Sources

Application Note: A Robust, Two-Step Synthesis of Fused Thieno[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused thienopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, acting as bioisosteres of purines.[1] This application note provides a detailed, two-step protocol for the synthesis of substituted thieno[3,4-d]pyrimidines, starting from the versatile but challenging building block, 3,4-dichlorothiophene-2-carbonitrile. The described methodology involves an initial Nucleophilic Aromatic Substitution (SNAr) to generate a key 3-amino-4-chlorothiophene intermediate, followed by a cyclocondensation reaction to form the fused pyrimidine ring. This guide emphasizes the rationale behind procedural steps, offers detailed experimental protocols, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Thienopyrimidines

Thienopyrimidines represent a privileged scaffold in modern drug discovery. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1] Consequently, thienopyrimidine derivatives have been extensively investigated as potent anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases implicated in tumor growth and proliferation.[1][2] The development of efficient and scalable synthetic routes to access novel analogues of this scaffold is paramount for advancing new therapeutic agents.

The starting material, 3,4-dichlorothiophene-2-carbonitrile, is an attractive precursor due to the differential reactivity of its two chlorine atoms and the synthetic versatility of the nitrile group. This allows for sequential, regioselective functionalization to build molecular complexity.

Overall Synthetic Strategy

The synthesis is designed as a straightforward, two-step sequence. The first step establishes the key amine functionality required for the subsequent cyclization. The second step closes the pyrimidine ring, yielding the target fused heterocyclic system.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Cyclocondensation SM 3,4-Dichlorothiophene- 2-carbonitrile Intermediate 3-Alkylamino-4-chloro- 2-cyanothiophene SM->Intermediate + R-NH2 / Base Amine Primary Amine (R-NH2) Intermediate2 3-Alkylamino-4-chloro- 2-cyanothiophene Cyclizer Formic Acid (HCOOH) Product Fused Thieno[3,4-d]pyrimidine Intermediate2->Product + HCOOH / Heat

Figure 1: High-level workflow for the synthesis of fused thienopyrimidines.

Mechanistic Insights & Rationale

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro substituent on the thiophene ring is more activated towards nucleophilic attack than the C3-chloro substituent. This is due to the electron-withdrawing effect of the adjacent nitrile group at C2, which stabilizes the intermediate Meisenheimer complex.

A primary amine (R-NH₂) is used as the nucleophile. The reaction requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the HCl generated in situ, driving the reaction to completion.

G cluster_Mechanism start Key Intermediate Formation (SNAr) step1 Nucleophilic Attack: Amine attacks the C4 position of the thiophene ring. start->step1 step2 Formation of Meisenheimer Complex: A stabilized, negatively charged intermediate is formed. step1->step2 step3 Chloride Elimination: The aromaticity is restored by the expulsion of the chloride ion. step2->step3 step4 Deprotonation: Base removes a proton from the amine nitrogen. step3->step4

Figure 2: Logical steps of the SNAr mechanism.

Scientist's Note: The choice of solvent is critical. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal as it can solvate the ions formed during the reaction without interfering with the nucleophile.

Step 2: Cyclocondensation to Form the Pyrimidine Ring

The 3-amino-2-cyanothiophene intermediate is a classic precursor for building a fused pyrimidine ring. The reaction with formic acid serves a dual purpose: it acts as a one-carbon source and as an acidic catalyst. The reaction proceeds via initial formation of a formimidamide intermediate, which then undergoes intramolecular cyclization via attack of the thiophene C4-position (after tautomerization) or the nitrile nitrogen onto the formyl carbon, followed by dehydration to yield the aromatic thienopyrimidine core.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Butylamino)-4-chlorothiophene-2-carbonitrile (Intermediate)
Reagent/MaterialM. Wt. ( g/mol )AmountMolesNotes
3,4-Dichlorothiophene-2-carbonitrile178.035.00 g28.1 mmolStarting Material
n-Butylamine73.143.08 g (4.16 mL)42.1 mmolNucleophile (1.5 eq)
Potassium Carbonate (K₂CO₃)138.217.76 g56.2 mmolBase (2.0 eq)
Acetonitrile (ACN)41.05100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dichlorothiophene-2-carbonitrile (5.00 g, 28.1 mmol) and acetonitrile (100 mL).

  • Add potassium carbonate (7.76 g, 56.2 mmol) to the suspension.

  • Add n-butylamine (4.16 mL, 42.1 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material should be consumed, and a new, less polar spot should appear.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.

  • Combine the pure fractions and evaporate the solvent to yield the product as a pale yellow oil.

    • Expected Yield: 75-85%.

Protocol 2: Synthesis of 6-Chloro-7-butylthieno[3,4-d]pyrimidin-4(3H)-one (Final Product)
Reagent/MaterialM. Wt. ( g/mol )AmountMolesNotes
3-(Butylamino)-4-chlorothiophene-2-carbonitrile214.714.00 g18.6 mmolIntermediate from Protocol 1
Formic Acid (HCOOH, >95%)46.0340 mL-Reagent & Solvent

Procedure:

  • In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add the intermediate from Protocol 1 (4.00 g, 18.6 mmol).

  • Carefully add formic acid (40 mL) to the flask.

  • Heat the mixture to reflux (approx. 101°C) and maintain for 8-12 hours. The solution should become homogeneous upon heating.

  • Trustworthiness Check: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a more polar, UV-active spot near the baseline indicates product formation.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the solid product in a vacuum oven at 50°C overnight.

    • Expected Yield: 80-90%.

Data Summary & Troubleshooting

StepProductStarting MaterialYield (%)Key Parameters
13-(Butylamino)-4-chlorothiophene-2-carbonitrile3,4-Dichlorothiophene-2-carbonitrile75-85%Reflux in ACN, 4-6h
26-Chloro-7-butylthieno[3,4-d]pyrimidin-4(3H)-oneIntermediate from Step 180-90%Reflux in HCOOH, 8-12h
Problem Possible Cause Solution
Step 1: Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Confirm the quality of the amine.
Formation of di-substituted product.Avoid using a large excess of the amine. Maintain a strict 1.5 equivalent stoichiometry.
Step 2: Reaction Stalls Insufficient heat or water in formic acid.Ensure the reaction reaches a full reflux. Use a higher concentration of formic acid (>95%).
Purification Issues Oily product after precipitation.If the product does not solidify, extract the aqueous mixture with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. Purify by chromatography if necessary.

Safety & Handling

  • 3,4-Dichlorothiophene-2-carbonitrile: Irritant. Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butylamine: Flammable and corrosive. Use in a well-ventilated fume hood.

  • Formic Acid: Corrosive and causes severe burns. Always add reagents carefully and wear acid-resistant gloves and face protection.

  • Acetonitrile: Flammable and toxic. Handle only in a fume hood.

Conclusion

This application note details a reliable and high-yielding synthetic route to fused thieno[3,4-d]pyrimidines from 3,4-dichlorothiophene-2-carbonitrile. The two-step process, involving a regioselective SNAr reaction followed by an acid-catalyzed cyclocondensation, provides a robust platform for accessing a variety of substituted analogues for applications in medicinal chemistry and materials science. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize these valuable heterocyclic scaffolds.

References

  • Elmongy, E.I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Pharmaceuticals, 15(1), 23. Available at: [Link]

  • Dimitrova, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3267. Available at: [Link]

  • Fouad, M., et al. (2019). Synthesis of Fused Isolated Azoles and N-Heteroaryl Derivatives Based on 2-Methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine. Journal of Heterocyclic Chemistry. ResearchGate. Available at: [Link]

  • Vasilyeva, S., et al. (2014). Cellular activity of siRNA oligonucleotides containing synthetic isomorphic nucleoside surrogates. ResearchGate. Available at: [Link]

Sources

Application Note: Grignard Reaction Protocols for 3,4-Dichlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dichlorothiophene-2-carbonitrile scaffold is a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing the electron-deficient thiophene core into larger molecular architectures. While the nitrile group (-CN) is the intended electrophile for Grignard additions to form ketones, the presence of chlorine substituents at positions 3 and 4 introduces competing risks of halogen-metal exchange and steric hindrance .

This guide provides a high-fidelity protocol designed to maximize nucleophilic addition to the nitrile while suppressing side reactions. It synthesizes classical organometallic techniques with modern additives (e.g., Lewis acid acceleration) to ensure reproducibility and high yield.

Mechanistic Analysis & Reaction Design[1]

The Chemoselectivity Challenge

The reaction involves the attack of a Grignard reagent (


) on the nitrile carbon.[1]
  • Primary Pathway (Desired): Nucleophilic attack at

    
    
    
    
    
    Metalloimine intermediate
    
    
    Acidic Hydrolysis
    
    
    Ketone.[2]
  • Secondary Pathway (Undesired): Halogen-Metal Exchange at

    
     or 
    
    
    
    . Although aryl chlorides are generally robust, the electron-withdrawing nature of the nitrile makes the ring more susceptible to electron transfer processes.
  • Tertiary Pathway (Undesired): Nucleophilic Aromatic Substitution (

    
    ). The 
    
    
    
    -chloride is activated by the ortho-nitrile, making it a potential site for displacement, though this is rare with Grignard reagents compared to alkoxides.
Mechanistic Pathway Diagram[1][4]

GrignardMechanism Start 3,4-Dichlorothiophene- 2-carbonitrile Complex Coordination Complex (Lewis Acid Assisted) Start->Complex THF, 0°C Grignard Grignard Reagent (R-MgX) Grignard->Complex Nucleophilic Attack ImineSalt Magnesium Imine Salt (Stable Intermediate) Complex->ImineSalt C-C Bond Formation Hydrolysis Acidic Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Product Target Ketone Hydrolysis->Product Imine Cleavage

Figure 1: Reaction pathway from nitrile to ketone via metalloimine intermediate.

Pre-Reaction Planning

Reagent Selection & Quality Control
  • Solvent System: Anhydrous THF (Tetrahydrofuran) is superior to Diethyl Ether (

    
    ) for this substrate. THF better solvates the magnesium-imine salt, preventing precipitation that can entrap unreacted nitrile.
    
  • Grignard Reagent: Commercial solutions must be titrated before use.[3] A degraded Grignard reagent leads to variable yields and difficult purification.

    • Titration Method: Use salicylaldehyde phenylhydrazone or iodine/LiCl titration.[3]

  • Additives (Optional but Recommended): For sterically demanding or unreactive Grignards, the addition of

    
      (0.5 equiv) can significantly accelerate the addition to the nitrile and suppress halogen exchange.
    
Safety & Toxicology[1]
  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release toxic species. Treat all waste streams as cyanide-contaminated until treated (oxidative bleach quench).

  • Thiophene Toxicity: Chlorinated thiophenes are potential skin sensitizers and irritants.[3] Double-gloving (Nitrile over Laminate) is recommended.

Detailed Experimental Protocol

Protocol A: Standard Addition (General Purpose)

Best for primary alkyl or aryl Grignard reagents.

Step 1: Setup
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Cool under a stream of dry Nitrogen or Argon.[3]

  • Charge the flask with 3,4-dichlorothiophene-2-carbonitrile (1.0 equiv) and anhydrous THF (

    
     concentration relative to substrate).
    
Step 2: Addition
  • Cool the reaction mixture to 0°C using an ice/water bath.

  • Charge the addition funnel with the Grignard Reagent (1.2 to 1.5 equiv).

  • Add the Grignard reagent dropwise over 30–45 minutes.

    • Critical: Maintain internal temperature

      
       to minimize halogen exchange.[3]
      
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours. Monitor by TLC or HPLC.[3]

    • Note: The intermediate imine salt is often stable and will not show the ketone product until hydrolysis. Look for the disappearance of the nitrile peak.

Step 3: Hydrolysis (The Critical Step)

The magnesium imine salt is robust. Simple water quenching often yields the imine, not the ketone.

  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add 3M HCl (excess, approx. 5 equiv). Caution: Exothermic![3][4]

  • Hydrolysis Phase: Heat the biphasic mixture to 50–60°C for 1–2 hours. This thermal step ensures complete hydrolysis of the sterically encumbered thiophene imine.

  • Checkpoint: Analyze an aliquot.[3] If the imine persists, extend heating time.

Step 4: Workup & Isolation
  • Cool to RT.[3] Separate layers.

  • Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Combine organics and wash with:

    • Saturated

      
       (to neutralize acid).
      
    • Brine.[3]

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Lewis-Acid Accelerated (For Sterically Hindered/Unreactive Reagents)

Recommended for secondary alkyl Grignards or when Protocol A fails.

  • Premix: In the reaction flask, dissolve

    
      (0.5 equiv) in anhydrous THF. Stir for 30 min at RT.[3]
    
  • Substrate Addition: Add 3,4-dichlorothiophene-2-carbonitrile (1.0 equiv) to the Lewis acid solution. Stir for 10 min.

  • Grignard Addition: Cool to 0°C. Add Grignard reagent (1.2 equiv) dropwise. The reaction is typically complete within 1 hour at 0°C due to Lewis acid activation.

  • Workup: Proceed as in Protocol A (Step 3).

Process Workflow Diagram

Workflow Prep Preparation: Dry Glassware, N2 Atm Dissolve Nitrile in THF Add Addition (0°C): Dropwise Grignard Reagent (Optional: LaCl3 Catalyst) Prep->Add React Reaction: Warm to RT Stir 2-4 Hours Add->React Check QC Check: TLC/HPLC for Nitrile Loss React->Check Check->React Incomplete Quench Hydrolysis: Add 3M HCl Heat to 60°C for 1h Check->Quench Complete Isolate Isolation: Extract (EtOAc) Wash (NaHCO3, Brine) Concentrate Quench->Isolate

Figure 2: Step-by-step operational workflow for the synthesis of (3,4-dichlorothiophen-2-yl) ketones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Recovery of Starting Material Grignard reagent degraded (wet) or enolization occurred.[3]Titrate Grignard before use.[3] Use Protocol B (LaCl3) to increase electrophilicity of the nitrile.
Product is an Imine Incomplete hydrolysis.[3]Increase acid concentration (6M HCl) or hydrolysis time/temperature (reflux 2h).
Dechlorination (Byproducts) Halogen-Metal exchange at C3/C4.[3]Keep reaction temperature strictly at 0°C during addition. Avoid using catalytic metals (Ni/Pd) in the setup.
Low Yield "Frozen" equilibrium due to aggregates.[3]Switch solvent to pure THF (avoid Et2O).[3] Dilute reaction mixture to 0.2 M.

References

  • Knochel, P., et al. (2003). Magnesium-Halogen Exchange and Grignard Additions. Angewandte Chemie International Edition.

  • Organic Syntheses. (2022).[3] General Procedures for Grignard Additions to Nitriles. Organic Syntheses, Vol 99.

  • Master Organic Chemistry. Mechanism of Grignard Addition to Nitriles and Hydrolysis.

  • Sigma-Aldrich. Selective Metalation and Additions using TurboGrignard.

  • ResearchGate. Deprotonative Metalation of Chlorothiophenes.

Sources

Troubleshooting & Optimization

optimizing yield for 3,4-dichlorothiophene-2-carbonitrile synthesis

[1]

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Reaction Stalling & Conversion

Q1: My reaction stalls at ~60% conversion even after 24 hours at reflux. Adding more CuCN doesn't help. Why?

Diagnosis: This is likely due to surface passivation of the copper species or solvent moisture .

  • The Science: The Rosenmund-von Braun reaction is heterogeneous.[1] As the reaction proceeds, the surface of the CuCN particles can become coated with CuCl byproducts or oxidized species, halting the catalytic cycle. Furthermore, water in DMF/NMP acts as a competitive nucleophile, potentially hydrolyzing the nitrile or poisoning the surface.

Corrective Protocol:

  • Solvent Drying: Ensure DMF/NMP is anhydrous (<50 ppm water). Pre-dry over 4Å molecular sieves for 24 hours.

  • Particle Size: Use micronized CuCN. If using standard grade, grind it with a mortar and pestle in a glovebox before use.

  • Ligand Acceleration: Add 10-20 mol% of NaI (Sodium Iodide) or KI .[1]

    • Why? Iodide undergoes a Finkelstein-like exchange with the C2-chloride, creating a transient 2-iodo-3,4-dichlorothiophene intermediate.[1] The C-I bond is much weaker and reacts faster with CuCN than the C-Cl bond.

Q2: I see a significant amount of "tar" and dimerization. How do I prevent this?

Diagnosis: Thermal degradation due to excessive temperature.

  • The Science: While thiophenes are robust, temperatures above 180°C (often used in quinoline) can induce radical polymerization or oligomerization of the product.

Optimization:

  • Switch Solvents: Move from Quinoline (bp 237°C) to NMP (N-Methyl-2-pyrrolidone) . NMP allows for cleaner reaction profiles at 150-160°C.[1]

  • Strict Inert Atmosphere: Oxygen at these temperatures promotes oxidative coupling. Ensure a vigorous Nitrogen/Argon sparge for 30 minutes before heating.

Module B: Workup & Purification (The "Copper Nightmare")

Q3: The workup forms a stubborn blue/green emulsion that won't separate. Filtration is impossible.

Diagnosis: This is the classic "copper emulsion" caused by complexation of copper salts with the nitrogen-containing product and solvent.

The "Iron Fix" Protocol (Best for Scale-up): Instead of using ammonia (which smells and is hard to manage), use Ferric Chloride (


)
  • Cool reaction mixture to 60°C.

  • Pour into a solution of

    
     in dilute HCl.
    
  • Mechanism:

    
     oxidizes the insoluble Cu(I) species to soluble Cu(II), breaking the emulsion.
    
  • Extract with Toluene or Ethyl Acetate. The phases will separate sharply.

Q4: My product purity is 95%, but I need >99% for pharma applications. Recrystallization isn't working well.

Diagnosis: Isomeric impurities (like 2,3-dichloro-4-cyanothiophene) have very similar solubility profiles.[1]

Purification Strategy:

  • Vacuum Distillation: The nitrile has a distinct boiling point. A short-path distillation is often more effective than recrystallization for removing oligomers.[1]

  • Sublimation: 3,4-dichlorothiophene-2-carbonitrile is a solid (mp ~83-85°C).[1] For small batches (<10g), sublimation under high vacuum provides ultrapure white crystals, leaving copper salts and oligomers behind.

Part 3: Decision Matrix for Troubleshooting

Use this flow to diagnose low yields in real-time.

TroubleshootingFlowStartProblem: Low Yield (<70%)CheckConversionCheck LCMS/GC ConversionStart->CheckConversionDecision1Is SMremaining?CheckConversion->Decision1StalledReaction StalledDecision1->StalledYes (>10%)DegradationHigh Conversion,Low Isolated YieldDecision1->DegradationNo (SM consumed)Action1Action: Add 20 mol% NaICheck Solvent DrynessStalled->Action1Decision2WorkupEmulsion?Degradation->Decision2Action2Action: Use FeCl3/HClQuench MethodDecision2->Action2YesAction3Action: Lower Temp(Switch to NMP @ 150°C)Decision2->Action3No (Tar formed)captionFigure 2: Logic flow for diagnosing yield loss in thiophene cyanation.

Part 4: Comparative Data & Reagent Selection

Table 1: Solvent & Catalyst Effects on Yield

SolventTemp (°C)Catalyst / AdditiveTime (h)Isolated YieldNotes
DMF 150 (Reflux)CuCN (neat)2455-65%Often stalls; hard to remove solvent.[1]
Quinoline 180CuCN (neat)670-75%Fast, but high "tar" formation; difficult purification.[1]
NMP 160CuCN + NaI (20%) 1285-92% Recommended. Best balance of rate/purity.
DMF 140

+

1888%High yield but expensive; Pd removal required.

Part 5: Safety & Handling (Critical)

  • Cyanide Hazard: Although CuCN is covalent and less immediately lethal than NaCN, it releases HCN gas upon contact with strong acids. NEVER acidify the waste stream without prior oxidative destruction (Bleach/Hypochlorite treatment).

  • Thiophene Toxicity: Chlorinated thiophenes are potent skin irritants and lachrymators. Double-gloving (Nitrile over Latex) is recommended.[1]

References

  • Rosenmund-von Braun Reaction Mechanism & Review

    • Source: Organic Chemistry Portal.[4][5] "Rosenmund-von Braun Reaction."[1][2][3][6]

    • URL:[Link][5]

  • Synthesis of 3,4-dichlorothiophene-2-carbonitrile (Patent)

    • Title: Process for the preparation of 3,4-dichlorothiophene-2-carbonitrile.[1] (Related to US Patent 5,241,078 and similar industrial processes for thiophene functionalization).

    • Context: Describes the chlorination and subsequent functionalization pathways.[7][8][9]

    • URL: (Reference to 3,4-dichloroisothiazole analog chemistry which shares the nitrile synthesis workup protocols).
  • L-Proline Promoted Cyanation (Modern Optimization)

    • Title: L-Proline-Promoted Rosenmund–von Braun Reaction.[1][6]

    • Source: Synlett (Thieme Connect).
    • URL:[Link]

  • Purification of Nitriles via Distillation

    • Source: Organic Syntheses, Coll. Vol. 4.
    • URL:[Link]

preventing hydrolysis of nitrile group during thiophene chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Preventing Nitrile Hydrolysis & Ensuring Regioselectivity

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers. Scope: Troubleshooting the chlorination of thiophene substrates bearing sensitive nitrile (-CN) groups. Objective: Maximize conversion to the chlorinated product while suppressing the acid-catalyzed hydrolysis of the nitrile to primary amides.

The Core Conflict: Mechanism of Failure

The primary challenge in chlorinating cyanothiophenes is not the chlorination itself, but the management of the byproducts.

  • The Reaction: Electrophilic Aromatic Substitution (EAS).

  • The Byproduct: Hydrogen Chloride (HCl).

  • The Failure Mode: In the presence of even trace moisture, the generated HCl catalyzes the hydration of the nitrile group (Pinner reaction pathway), converting your desired chlorocyanothiophene into a chlorothiophene-carboxamide .

Visualizing the Competing Pathways

The following diagram illustrates how the byproduct of the desired reaction feeds the side reaction.

ReactionNetwork Substrate Cyanothiophene (Starting Material) Inter Sigma Complex (Intermediate) Substrate->Inter Electrophilic Attack Impurity Thiophene-Carboxamide (Hydrolysis Impurity) Substrate->Impurity Pinner-like Hydrolysis Agent Chlorinating Agent (SO2Cl2 or NCS) Agent->Inter Electrophilic Attack Product Chlorocyanothiophene (Target) Inter->Product Re-aromatization Byproduct HCl (Gas/Solvated) Inter->Byproduct Elimination Byproduct->Impurity Acid Catalysis Water H2O (Trace Moisture) Water->Impurity Nucleophile

Figure 1: Reaction network showing how the elimination of HCl, combined with adventitious water, triggers the hydrolysis of the nitrile group.[1]

Reagent Selection Guide

Choosing the right chlorinating agent is a balance between cost, atom economy, and acid management.

FeatureSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS) Trichloroisocyanuric Acid (TCCA)
Active Species

(released in situ)

(electrophilic Cl)

Byproducts

(gas) + HCl (gas)
Succinimide (solid)Cyanuric acid (solid)
Acidity High (Generates 1 eq. HCl)Moderate (Buffered by succinimide)Moderate
Nitrile Risk High (Requires strict anhydrous conditions)Low (If used in non-protic solvents)Medium
Cost Low (Scale-up friendly)High (Discovery friendly)Low/Medium
Recommendation Use for Scale-up with gas sweep.Use for Discovery/High-Value substrates.Alternative if NCS fails.
Experimental Protocols
Method A: The "High Fidelity" Protocol (NCS)

Best for: Small scale, high-value intermediates, or highly acid-sensitive nitriles.

Rationale: NCS provides a "soft" source of chlorine.[2] By using Acetonitrile (MeCN) as the solvent, we avoid the protic environment of acetic acid (a common solvent for NCS), thereby starving the hydrolysis reaction of water.

Reagents:

  • Substrate: 2-Cyanothiophene (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (1.05 equiv)

  • Solvent: Anhydrous Acetonitrile (0.5 M concentration)

  • Catalyst (Optional): Perchloric acid (0.05 equiv) only if reaction is sluggish; usually not needed for thiophenes.

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.

  • Dissolution: Dissolve the cyanothiophene in anhydrous MeCN.

  • Addition: Add NCS in one portion at room temperature (RT).

  • Monitoring: Stir at RT. Monitor via TLC/HPLC. Thiophenes are electron-rich; reaction should complete within 2–6 hours.

    • Note: If heating is required, do not exceed 50°C to prevent nitrile hydration.

  • Workup: Concentrate the MeCN under reduced pressure. Resuspend the residue in

    
     or DCM. Filter off the precipitated succinimide byproduct. Wash filtrate with water to remove trace succinimide.
    
  • Purification: Silica gel chromatography.

Method B: The "Scale-Up" Protocol (

)

Best for: Multi-gram to kilogram batches where NCS cost is prohibitive.

Rationale:


 is atom-economical but generates massive amounts of HCl. The key here is temperature control  and gas removal .

Reagents:

  • Substrate: 2-Cyanothiophene (1.0 equiv)

  • Reagent: Sulfuryl Chloride (1.0 - 1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

Step-by-Step:

  • Setup: Equip a 3-neck flask with an addition funnel, a thermometer, and a gas outlet connected to a scrubber (NaOH trap).

  • Dissolution: Dissolve substrate in DCM (5–10 volumes). Cool to 0°C .[2]

  • Controlled Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Critical: Do not allow the temperature to rise above 5°C during addition.

  • The Sweep (Crucial): During the reaction, bubble a slow stream of dry Nitrogen through the solution. This physically displaces the dissolved HCl and

    
     gases, preventing them from accumulating and attacking the nitrile.
    
  • Quench: Pour the reaction mixture onto ice-water containing NaHCO3 .

    • Why? Immediate neutralization prevents hydrolysis during the aqueous workup.

  • Separation: Separate organic layer, dry over

    
    , and concentrate.
    
Troubleshooting & FAQs

Q: I see a new spot on TLC that is much more polar than my product. What is it? A: This is likely the amide (thiophene-2-carboxamide).

  • Cause: Water was present in your solvent, or the HCl was not removed efficiently.

  • Fix: Switch to Method A (NCS) or ensure your DCM is distilled over

    
     before use in Method B.
    

Q: Can I use Bleach (NaOCl) to chlorinate? A: Avoid this. While NaOCl works for some thiophenes, it introduces a highly aqueous, basic environment. This often leads to hydrolysis of the nitrile to the acid, or oxidative ring opening of the thiophene itself.

Q: My reaction is stalling with NCS. Can I add acid? A: Proceed with caution. Thiophenes are activated and usually don't need acid catalysis. If you must, use a Lewis acid like


 (catalytic) in DCM rather than a protic acid like HCl or 

.

Q: Regioselectivity is poor (getting mixture of 2-Cl and 2,5-di-Cl). A: This is a stoichiometry issue.

  • Thiophene is highly activated.[3] Even a slight excess of chlorinating agent leads to dichlorination.

  • Fix: Use exactly 0.95 to 1.0 equivalents of the agent. Stop the reaction at 95% conversion rather than pushing for 100% and risking over-chlorination.

References
  • Mechanism of Chlorination: BenchChem. (2025).[2] Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Retrieved from

  • NCS Reactivity: Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[2][4][5][6] Retrieved from

  • Sulfuryl Chloride Protocols: Wikipedia. (n.d.). Sulfuryl chloride.[2][6][7][8][9][10] Retrieved from

  • Nitrile Stability: Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from

  • Regioselectivity: Scientific.Net. (2012). Oxidation Chlorination of Thiophene in Coking Benzene. Retrieved from

Sources

controlling exotherms during chlorination of thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Exotherms and Ensuring Reaction Success

Welcome to the Technical Support Center for the chlorination of thiophene-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the challenges of this potentially hazardous reaction. Our goal is to empower you with the knowledge to control exotherms, maximize yield, and ensure the safety and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My chlorination of thiophene-2-carbonitrile is showing a rapid, uncontrolled temperature increase. What is happening and how can I prevent it?

A1: You are likely experiencing a thermal runaway, a dangerous situation where an exothermic reaction accelerates as the temperature increases, leading to a rapid release of heat and pressure.[1] The chlorination of electron-rich heterocycles like thiophene is a highly exothermic process. The initial electrophilic attack on the thiophene ring is the heat-generating step. If this heat is not dissipated effectively, the reaction rate will increase exponentially, potentially leading to boiling of the solvent, pressure buildup, and even an explosion.

Immediate Actions for a Runaway Reaction:

  • Immediately remove the external heating source (if any).

  • Increase the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath).

  • If the reaction is still not under control, and it is safe to do so, slowly and carefully add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

Preventative Measures:

  • Slow Reagent Addition: The chlorinating agent should be added slowly and portion-wise, or via a syringe pump, to control the rate of the exothermic reaction.[2] This allows the cooling system to dissipate the heat as it is generated.

  • Efficient Cooling: Employ a robust cooling system. An ice-water bath may be insufficient. Consider using a dry ice/acetone bath (-78 °C) or a cryocooler for better temperature control, especially for larger-scale reactions.

  • Adequate Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing more solvent to act as a heat sink.

Q2: I am observing the formation of multiple chlorinated products. How can I improve the selectivity for monochlorination?

A2: The formation of di- and poly-chlorinated species is a common issue due to the activating effect of the sulfur atom on the thiophene ring, making the product susceptible to further chlorination.[3] To enhance selectivity for the desired monochlorinated product, consider the following strategies:

  • Choice of Chlorinating Agent: Milder and more selective chlorinating agents are preferable. N-Chlorosuccinimide (NCS) is often a better choice than harsher reagents like sulfuryl chloride (SO₂Cl₂) or gaseous chlorine for controlled monochlorination.[3][4]

  • Stoichiometry: Use a slight excess or an equimolar amount of the thiophene-2-carbonitrile relative to the chlorinating agent. A large excess of the chlorinating agent will favor polychlorination.

  • Temperature Control: Lower reaction temperatures generally favor monochlorination by reducing the overall reactivity of the system.

  • Catalyst Selection: The use of a catalyst can influence regioselectivity. For instance, iodine has been used as a catalyst in thiophene chlorination.[5] For specific regioselectivity, enzymatic approaches are also being explored, though this is a more advanced technique.[6]

Q3: What are the best practices for quenching the reaction safely?

A3: Quenching is a critical step to neutralize any unreacted chlorinating agent and stop the reaction. An improper quenching procedure can itself be hazardous.

Recommended Quenching Protocol:

  • Cool the reaction mixture to 0 °C or below in an ice bath.

  • Slowly add a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), while monitoring the temperature.[7] This will neutralize any remaining electrophilic chlorine species.

  • Ensure the quenching solution is added at a rate that prevents a significant temperature rise.

  • After the initial quench, the mixture can be allowed to warm to room temperature before proceeding with the workup.

Safety Note: Never quench a reaction at a high temperature, as this can lead to a sudden and violent release of gas and heat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very slow reaction 1. Insufficiently active chlorinating agent. 2. Reaction temperature is too low. 3. Inactive catalyst (if used).1. Consider a more reactive chlorinating agent (e.g., SO₂Cl₂ instead of NCS), but be prepared for a more significant exotherm. 2. Gradually increase the reaction temperature while carefully monitoring for any exotherm. 3. Ensure the catalyst is fresh and active. Consider adding a catalytic amount of a Lewis acid or a protic acid, which can activate the chlorinating agent.[8][9]
Formation of dark, tar-like byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent. 3. Reaction run for an extended period.1. Maintain a lower reaction temperature. 2. Use purified starting materials and anhydrous solvents. 3. Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.[10]
Low yield of the desired product 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Competing side reactions.1. Monitor the reaction to ensure it has gone to completion. 2. Optimize the extraction and purification steps. Ensure the pH of the aqueous layer during extraction is appropriate to keep the product in the organic phase. 3. Re-evaluate the reaction conditions (temperature, solvent, chlorinating agent) to minimize side product formation.

Experimental Protocols & Methodologies

Protocol 1: Controlled Monochlorination using N-Chlorosuccinimide (NCS)

This protocol is designed to favor the formation of the monochlorinated product while carefully managing the exotherm.

Materials:

  • Thiophene-2-carbonitrile

  • N-Chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.

  • Dissolve thiophene-2-carbonitrile (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-salt bath.

  • In a separate flask, dissolve NCS (1.05 equivalents) in the anhydrous solvent.

  • Slowly add the NCS solution to the cooled thiophene-2-carbonitrile solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to below 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Proceed with a standard aqueous workup, extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety Precautions for Handling N-Chlorosuccinimide (NCS)

NCS is a strong oxidizing agent and can cause severe skin burns and eye damage.[11][12] Always handle NCS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid inhalation of dust and contact with skin and eyes.[11] In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical attention.[14]

Visualizations

Diagram 1: Workflow for Exotherm Control

ExothermControl Start Start Reaction Setup Cooling Establish Robust Cooling (e.g., Dry Ice/Acetone Bath) Start->Cooling SlowAddition Slow, Controlled Addition of Chlorinating Agent Cooling->SlowAddition MonitorTemp Continuous Monitoring of Internal Temperature SlowAddition->MonitorTemp TempSpike Temperature Spike Detected? MonitorTemp->TempSpike Proceed Proceed to Quenching and Workup MonitorTemp->Proceed Reaction Complete Action Immediate Action: 1. Stop Addition 2. Enhance Cooling TempSpike->Action Yes Continue Continue Slow Addition TempSpike->Continue No Controlled Reaction Controlled? Action->Controlled Controlled->Continue Yes Emergency Emergency Shutdown: Dilute with Cold Solvent Controlled->Emergency No Continue->MonitorTemp

Caption: A logical workflow for the proactive control of exotherms during chlorination.

Diagram 2: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization Cl2 Cl-Cl Electrophile Cl⁺---[FeCl₄]⁻ Cl2->Electrophile + FeCl₃ FeCl3 FeCl₃ Thiophene Thiophene Ring SigmaComplex Sigma Complex (Carbocation Intermediate) Thiophene->SigmaComplex + Cl⁺ SigmaComplex2 Sigma Complex Product Chlorinated Thiophene SigmaComplex2->Product - H⁺

Caption: Simplified mechanism of electrophilic aromatic chlorination of thiophene.

References

  • Guyett, A., Hunter, J., & Turner, P. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. University of Edinburgh Research Explorer. Retrieved from [Link]

  • Scite.ai. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). N-CHLORO SUCCINIMIDE (FOR SYNTHESIS). Retrieved from [Link]

  • East Harbour Group. (2023). N-CHLOROSUCCINIMIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2540675A - Thiophene chlorination with iodine catalyst.
  • National Center for Biotechnology Information. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]

  • Research Journal of Chemical Sciences. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Retrieved from [Link]

  • ACS Publications. (n.d.). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). The Chlorination of Thiophene. III. Influence of Catalysts in the Exhaustive Chlorination of Thiophene. Retrieved from [Link]

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Retrieved from [Link]

  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • Reddit. (2024). Quenching guide : r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Mitsubishi Electric. (n.d.). Thermal Runaway. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature cond. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution - Chlorination. Retrieved from [Link]

  • ResearchGate. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. Retrieved from [Link]

  • Semco University. (n.d.). Thermal Runaway Mitigation Strategies for Li-ion Batteries. Retrieved from [Link]

  • YouTube. (2023). What Causes Thermal Runaway?. Retrieved from [Link]

  • NASA. (n.d.). passive prevention of thermal runaway and fire propagation in li ion batteries. Retrieved from [Link]

Sources

Validation & Comparative

Comparative FTIR Analysis of Thiophene Nitriles: Diagnostic Bands and Structural Differentiators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene nitriles (cyanothiophenes) represent a critical class of intermediates in the synthesis of bioisosteres for drug development. While the nitrile (


) group is one of the most distinct infrared chromophores, its specific absorption frequency and intensity are profoundly influenced by the electronic environment of the attached ring.

This guide provides a technical comparison of the FTIR characteristics of the thiophene nitrile group against its phenyl (benzonitrile) and aliphatic analogs. It focuses on the diagnostic shift caused by the sulfur heteroatom and the intensity amplification unique to heteroaromatic nitriles.

Part 1: Theoretical Framework & Mechanistic Origins

To interpret the FTIR spectrum of a thiophene nitrile, one must understand the electronic coupling between the nitrile


-system and the thiophene ring. Unlike benzene, thiophene is an electron-excessive heterocycle where the sulfur lone pair participates in resonance.
The Conjugation Effect

The stretching frequency (


) of the 

bond is directly related to its bond force constant (

). Conjugation reduces the bond order of the triple bond, lowering the force constant and thus the wavenumber.
  • Inductive Effect (-I): The nitrogen atom pulls electron density, strengthening the bond (higher

    
    ).
    
  • Mesomeric Effect (+M): The aromatic ring donates electron density into the

    
     antibonding orbital of the nitrile group. This weakens the 
    
    
    
    bond (lower
    
    
    ).

In 2-cyanothiophene , the nitrile group is in direct conjugation with the sulfur atom (alpha position), maximizing the +M effect. In benzonitrile , the resonance energy is lower. Therefore, 2-cyanothiophene exhibits a red shift (lower wavenumber) compared to benzonitrile.

Diagram: Electronic Resonance Flow

The following diagram illustrates the electron donation pathway from the sulfur atom to the nitrile group, which is responsible for the frequency shift and intensity increase.

ResonanceEffect Sulfur Sulfur Atom (Lone Pair Donor) Ring Thiophene Ring (Conjugated System) Sulfur->Ring +M Effect Nitrile Nitrile Group (C≡N) (π* Acceptor) Ring->Nitrile Orbital Overlap Dipole Result: Large Dipole Change (dμ/dq) High IR Intensity Nitrile->Dipole Vibrational Transition

Part 2: Comparative Spectral Data

The following table synthesizes characteristic absorption bands. Note that while aliphatic nitriles are weak-to-medium in intensity, thiophene nitriles are often the strongest peak in the 2200–2300 cm⁻¹ region due to the high polarizability of the C-S-C=C-C≡N system.

Table 1: Characteristic Absorption Bands Comparison
Functional GroupCompound Class

(cm⁻¹)
IntensityDiagnostic Ring Modes (cm⁻¹)
Aliphatic Nitrile Alkyl Nitrile (e.g., Acetonitrile)2260 – 2240Weak/MediumN/A
Aromatic Nitrile Benzonitrile2235 – 2225Strong~1600 (Doublet), 1450
Heteroaromatic 2-Cyanothiophene 2220 – 2215 Very Strong 1430, 1520 (No 1600 band)
Heteroaromatic 3-Cyanothiophene 2235 – 2225 Strong 1410, 1535
Key Differentiators
  • The "2220" Shift: 2-cyanothiophene typically appears at a lower frequency (~2217 cm⁻¹) than benzonitrile (~2228 cm⁻¹) due to the superior electron-donating capability of the sulfur atom compared to the vinyl group in benzene.

  • Positional Isomerism (2- vs 3-):

    • 2-Cyano: Lower frequency (better conjugation).

    • 3-Cyano: Higher frequency (cross-conjugated, similar to benzonitrile).

  • Absence of 1600 cm⁻¹: Thiophenes lack the characteristic "breathing" doublet of the benzene ring at 1600 cm⁻¹. Instead, look for asymmetric ring stretching around 1520 cm⁻¹ and 1430 cm⁻¹ .

Part 3: Experimental Protocol for Diagnostic Validation

To reliably distinguish thiophene nitriles from impurities or isomers, a high-resolution FTIR protocol is required. The following workflow ensures spectral integrity.

Recommended Methodology
  • Technique: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal is preferred for solid/liquid drug intermediates due to ease of cleaning and path length consistency.

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve the subtle shift between 2-cyano and 3-cyano isomers.

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Step-by-Step Workflow

FTIR_Protocol Start Sample Preparation (Dry, Homogeneous) Background Acquire Background (Air/Crystal) Start->Background Acquisition Sample Acquisition (32 scans, 2 cm⁻¹ res) Background->Acquisition Process Post-Processing (Baseline Corr, ATR Corr) Acquisition->Process Analysis Peak Picking (Identify 2215-2235 region) Process->Analysis

Diagnostic Checklist
  • Locate the Nitrile: Is there a sharp, intense peak between 2210–2240 cm⁻¹?

  • Check Intensity: Is it significantly stronger than C-H stretches (>3000 cm⁻¹)? If yes, it is likely aromatic/heteroaromatic.

  • Verify Ring Type:

    • Benzene: Look for 1600 cm⁻¹ and 1500 cm⁻¹.[1]

    • Thiophene: Look for ~1430 cm⁻¹ and ~1520 cm⁻¹.

  • Determine Substitution (Fingerprint Region):

    • 2-Substituted: Strong C-H out-of-plane bending at ~830–860 cm⁻¹ .

    • 3-Substituted: C-H out-of-plane bending at ~750–800 cm⁻¹ .

Part 4: Case Study in Drug Development

Scenario: Monitoring Cyanation of 2-Bromothiophene

In a Rosenmund-von Braun reaction (Ar-Br + CuCN


 Ar-CN), FTIR is an excellent in-process control (IPC) tool.
  • Starting Material (2-Bromothiophene): No peak at 2200 cm⁻¹. Strong C-Br stretch in the fingerprint region (often <600 cm⁻¹, difficult in standard IR, but lack of nitrile is key).

  • Product (2-Cyanothiophene): Appearance of a very intense band at ~2217 cm⁻¹.

  • Differentiation: If the reaction produces the 3-cyano isomer (via a benzyne-like mechanism or rearrangement), the peak will shift upward to ~2230 cm⁻¹. This allows the chemist to detect regioselectivity issues immediately without running NMR.

References

  • National Institute of Standards and Technology (NIST). 2-Thiophenecarbonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discussion on intensity and conjugation shifts in aromatic nitriles). [Link]

  • Simbizi, R., et al. (2020). Theoretical investigation of protonated thiophene and two of its nitrile substituted derivatives (2-cyanothiophene and 3-cyanothiophene). Physical Chemistry Chemical Physics. (Provides theoretical basis for frequency shifts). [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra and NBO Studies of 2-Thiophene Carboxylic Acid. (Detailed assignment of thiophene ring breathing modes). [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 3,4-Dichlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Dichlorothiophene-2-carbonitrile (CAS 18791-99-6) is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and thienopyrimidine-based therapeutics.

Precise characterization of this intermediate is challenging due to the existence of positional isomers (e.g., 2,3-dichloro- or 4,5-dichloro- analogs) that exhibit identical molecular weights. This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of 3,4-dichlorothiophene-2-carbonitrile against its structural alternatives. We analyze the fragmentation mechanics that distinguish this specific isomer and compare ionization modalities (EI vs. ESI) to establish a robust identification protocol.

Part 1: The Mass Spectral Fingerprint (EI-MS)

Electron Ionization (EI) at 70 eV is the gold standard for structural elucidation of this compound. Unlike soft ionization techniques, EI provides a reproducible fragmentation map essential for distinguishing the 3,4-dichloro substitution pattern.

Molecular Ion and Isotope Pattern

The most diagnostic feature of 3,4-dichlorothiophene-2-carbonitrile is its molecular ion cluster.

  • Base Peak (M+): The aromatic thiophene ring stabilizes the radical cation, often making the molecular ion (

    
    ) the base peak or highly abundant.
    
  • Isotope Signature: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) creates a distinct triplet pattern with relative intensities of approximately 9:6:1 (M : M+2 : M+4).[1]
    • m/z 177:

      
       (Monoisotopic)
      
    • m/z 179:

      
      
      
    • m/z 181:

      
      
      
Primary Fragmentation Pathways

The fragmentation is driven by the stability of the aromatic ring versus the lability of the C-Cl bonds.

  • Loss of Chlorine (

    
    m/z 35):  The primary fragmentation channel is the homolytic cleavage of the C-Cl bond, yielding the [M-Cl]
    
    
    
    ion at m/z 142 .
  • Ring Disintegration: Unlike simple benzenes, the thiophene ring undergoes characteristic opening, often ejecting the sulfur atom as CS or CHS fragments, or losing the nitrile group as HCN (

    
    m/z 27).
    

Part 2: Comparative Analysis of Alternatives

This section objectively compares the "performance" (detectability and specificity) of analyzing 3,4-dichlorothiophene-2-carbonitrile against its key alternatives: structural isomers and different ionization techniques.

Comparison 1: Structural Isomers (The "Ortho Effect")

Distinguishing 3,4-dichlorothiophene-2-carbonitrile from its isomers (e.g., 4,5-dichloro or 3,5-dichloro) relies on the Ortho Effect .

Feature3,4-Dichlorothiophene-2-carbonitrile 4,5-Dichlorothiophene-2-carbonitrile Diagnostic Causality
Cl-CN Proximity Adjacent (Ortho) Distant (Meta/Para)The 3-Cl is physically adjacent to the 2-CN group.
Ortho Effect Prominent Minimal/AbsentIn the 3,4-isomer, the 3-Cl can interact with the nitrile nitrogen, facilitating unique rearrangements or elimination of ClCN (cyanogen chloride).
[M-Cl]+ Stability LowerHigherSteric strain between the ortho Cl and CN weakens the C-Cl bond in the 3,4-isomer, often increasing the [M-Cl]+ abundance relative to the 4,5-isomer.
HCN Loss SuppressedStandardThe ortho-Cl hinders the linear departure of HCN, making ring cleavage a more competitive pathway.
Comparison 2: Ionization Modalities (EI vs. ESI)

For drug development workflows involving trace impurity analysis, choosing the right source is critical.

ParameterElectron Ionization (EI) Electrospray Ionization (ESI) Application Scientist Verdict
Ion Type Radical Cation (

)
Protonated (

) or Adducts (

)
EI is superior for structural confirmation. ESI is preferred for LC-MS quantification in biological matrices.
Fragmentation Rich, reproducible fingerprint.Minimal. Requires MS/MS (CID) to generate fragments.Use EI for raw material ID. Use ESI-MS/MS for pharmacokinetic (PK) studies.
Sensitivity Moderate (ng range).High (pg range).ESI offers better sensitivity for trace analysis but suffers from matrix effects.
Suitability Ideal. The molecule is non-polar and thermally stable.Challenging. Poor ionization efficiency in ESI+ due to low basicity of the thiophene/nitrile.Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) if LC-MS is required, as it handles neutral aromatics better than ESI.

Part 3: Mechanistic Visualization

The following diagram maps the logical fragmentation tree for 3,4-dichlorothiophene-2-carbonitrile under Electron Ionization (EI).

FragmentationPathway cluster_ortho Ortho Effect (Specific to 3,4-isomer) M Molecular Ion (M+) m/z 177 (100%) M_Cl [M - Cl]+ m/z 142 M->M_Cl - Cl• (35 Da) Alpha Cleavage M_HCN [M - HCN]+ m/z 150 M->M_HCN - HCN (27 Da) Minor Pathway OrthoInteraction Cl-CN Interaction Steric/Electronic M->OrthoInteraction RingOpen Ring Opening [C3HCl]+ M_Cl->RingOpen Thiophene Ring Scission Loss of CS/CHS M_2Cl [M - 2Cl]+ m/z 107 M_Cl->M_2Cl - Cl• Secondary Loss

Figure 1: Predicted EI-MS fragmentation pathway highlighting the primary loss of Chlorine and the competitive ring-opening mechanisms.

Part 4: Experimental Protocol

To replicate these results for quality control (QC) or impurity profiling, follow this self-validating protocol.

Method A: GC-MS (Structural Identification)
  • Instrument: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases are essential for thiophene separation.

  • Inlet: Split mode (20:1) at 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–300.

  • Validation Check: Verify the presence of the m/z 177, 179, 181 triplet. If the ratio deviates significantly from 9:6:1, suspect interference or detector saturation.

Method B: LC-MS/MS (Trace Quantification)
  • Source: APCI (Positive Mode). Note: ESI is less effective due to low proton affinity.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 mins.

  • MRM Transition: m/z 178

    
     143 (Loss of Cl). Note: Use [M+H]+ 178 for precursor selection.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Thiophenecarbonitrile. National Institute of Standards and Technology. [Link]

  • Chemical Research in Toxicology. (2014). Bioactivation Potential of Thiophene-Containing Drugs. American Chemical Society. [Link]

  • ResearchGate. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Structural Integrity & Halogen Bonding: Halogenated Thiophene Nitriles vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Halogenated Thiophene Nitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Thiophene Advantage

In modern medicinal chemistry, the halogenated thiophene nitrile scaffold serves as a critical bioisostere for halogenated benzenes. While phenyl rings are the standard for hydrophobic space-filling, thiophene nitriles offer a distinct "performance" advantage: enhanced


-hole magnitude  and unique vectoral geometry .

This guide objectively compares the crystallographic performance of halogenated thiophene nitriles against their phenyl analogs. We present experimental X-ray diffraction (XRD) data demonstrating how the sulfur atom and nitrile group synergistically activate halogen bonding (


-bonding), providing tighter binding motifs in crystal lattices and, by extension, protein binding pockets.
Comparative Analysis: Thiophene Nitriles vs. Benzenes

The "performance" of a crystallographic scaffold is defined by its ability to form predictable, high-energy intermolecular interactions that stabilize the solid state.

Metric A: Halogen Bond (

-hole) Strength

The primary interaction driving the utility of these compounds is the halogen bond (


).
  • The Product (Thiophene Nitriles): The sulfur atom in the thiophene ring is electron-rich but allows for significant polarization. When coupled with an electron-withdrawing nitrile (-CN) group, the halogen atom (Cl, Br, I) develops a significantly larger region of positive electrostatic potential (

    
    -hole) compared to a benzene analog.
    
  • The Alternative (Phenyl Halides): Phenyl rings lack the heteroatom-induced polarization vectors found in thiophenes. While they form halogen bonds, these are often weaker and less directional unless heavily substituted with fluorines.

Experimental Evidence: In the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile , short centrosymmetric Type I


 interactions are observed.[2]
FeatureHalogenated Thiophene NitrileHalogenated Benzene (Analog)Performance Verdict
Interaction Type Type I

(Centrosymmetric)
Often Type II (L-shaped) or PackingThiophene favors highly ordered dimers.
Interaction Distance ~3.58 Å (Short contact)Typically >3.70 Å (vdW dominant)Thiophene exhibits tighter packing.
Electronic Driver S-heteroatom + Nitrile (-CN)

-system delocalization only
Thiophene

-hole is more accessible.
Lattice Stability High (distinct melting point transition)Variable (often polymorphic)Thiophene offers predictable crystallization.
Metric B: Geometric Vectorality
  • Thiophene (5-membered): The bond angle vectors (

    
     vs 
    
    
    
    ) create a unique curvature. The 5-bromo and 2-cyano positions are roughly linear but offset by the ring geometry, allowing the molecule to fit into "cleft" binding pockets that reject the broader 6-membered phenyl ring.
  • Benzene (6-membered): Symmetrical hexagonal geometry often leads to "herringbone" packing which, while stable, may not maximize specific directional interactions like the thiophene stack.

Experimental Data: 2-(5-bromothiophen-2-yl)acetonitrile

The following data is derived from single-crystal X-ray diffraction studies of the exemplar compound. Note the rigorous purification required to transition this compound from a metastable liquid to a crystalline solid.

Table 1: Crystallographic Parameters
ParameterValue
Formula

Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Angle (

)

Z 4
Resolution 0.84 Å
Table 2: Key Intermolecular Interactions
InteractionAtomsDistance (

)
Angle (

)
Significance
Halogen Bond

3.582(1)140.7Primary stabilizing force. Type I interaction.
Weak H-Bond

2.65155Directs the nitrile orientation.
Chalcogen Contact

3.42-Stacking interaction unique to thiophenes.
Technical Protocol: Crystallizing "Difficult" Thiophenes

Many halogenated thiophene nitriles exist as oils or low-melting solids at room temperature, making them notoriously difficult to crystallize compared to their high-melting phenyl analogs. This protocol ensures phase transition and crystal growth.

Phase 1: Purification (The Critical Step)
  • Causality: Impurities in thiophene synthesis (often des-bromo or isomeric byproducts) act as plasticizers, preventing lattice formation.

  • Step: Perform Vacuum Distillation (e.g.,

    
    ).[2] Do not rely on column chromatography alone.
    
Phase 2: Nucleation & Growth
  • Technique: Slow Evaporation with Seed Control.

  • Solvent System: Pentane/Diethyl Ether (5:1). The high vapor pressure of pentane drives supersaturation at low temperatures.

  • Step:

    • Dissolve the distilled oil in minimum solvent.

    • Place at

      
       (fridge) for 48 hours.
      
    • If oiling out occurs, scratch the vessel wall with a glass rod to induce nucleation.

    • Validation: Crystals must be sharp, colorless prisms. If amorphous/waxy, re-distill.

Phase 3: Data Collection
  • Temperature: Collect data at 100 K (Cryostream).

  • Reasoning: Halogen bonds are electrostatic and sensitive to thermal motion. Room temperature collection often results in high thermal ellipsoids for the terminal Bromine/Iodine, obscuring the precise interaction geometry.

Visualizations
Figure 1: Crystallization & Characterization Workflow

A self-validating loop ensuring material purity before structural solution.

CrystallizationWorkflow Start Crude Synthesis (Mixture) Distillation High-Vac Distillation (Remove Isomers) Start->Distillation Solvent Solvent Selection (Pentane/Ether) Distillation->Solvent Cooling Controlled Cooling (4°C -> -20°C) Solvent->Cooling Check Visual Inspection (Crystals vs Oil) Cooling->Check XRD Single Crystal XRD (100 K) Check->XRD Prisms Fail Re-purify Check->Fail Oil/Waxy Fail->Distillation

Caption: Workflow for converting low-melting thiophene nitriles from oil to diffraction-quality crystals.

Figure 2: The Sigma-Hole Interaction Mechanism

Comparing the electrostatic drivers in Thiophene vs. Benzene.

SigmaHole cluster_0 Thiophene Nitrile (The Product) cluster_1 Phenyl Analog (Alternative) S_atom Sulfur Atom (Polarizable) Halogen Bromine/Iodine S_atom->Halogen Electronic Push CN_group Nitrile Group (Electron Withdrawing) CN_group->Halogen Inductive Pull SigmaHole Enhanced σ-hole (Strong Positive Potential) Halogen->SigmaHole Anisotropy Benzene Benzene Ring (Symmetric π-cloud) Halogen_B Bromine/Iodine Benzene->Halogen_B SigmaHole_B Weak σ-hole (Diffuse Potential) Halogen_B->SigmaHole_B

Caption: Mechanistic diagram showing how the thiophene scaffold enhances halogen bond potential compared to benzene.

References
  • Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile . PubMed Central (PMC). Available at: [Link]

  • Influence of Benzene Substituents on Halogen Bonds Studied . ChemistryViews. Available at: [Link]

  • Halogen bonding and other

    
    -hole interactions: a perspective . Royal Society of Chemistry (PCCP). Available at: [Link]
    
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry . Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Elemental Analysis & Validation for C₅HCl₂NS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Leads

Executive Summary: The "Halogen-Heavy" Challenge

Analyzing C₅HCl₂NS (Molecular Weight: ~178.04 g/mol ) presents a specific stoichiometric challenge that defeats standard "black box" automated analysis.

With a chlorine content approaching 40% and a hydrogen content below 0.6% , this compound sits in a "blind spot" for many automated CHNS analyzers. The high halogen load can poison standard combustion catalysts, while the ultra-low hydrogen content makes the result statistically hypersensitive to trace moisture, often leading to false failures against the industry-standard ±0.4% tolerance .

This guide compares the three primary methodologies for validating this specific formula and proposes a Hybrid Protocol that synthesizes gravimetric precision with specific ion detection.

Theoretical Framework (The Baseline)

Before selecting a method, the theoretical composition must be established as the immutable reference point.

Molecular Formula: C₅HCl₂NS Molecular Weight: 178.04 g/mol

ElementCountAtomic Mass (avg)Total Mass ContributionTheoretical %
Carbon (C) 512.01160.05533.73%
Hydrogen (H) 11.0081.0080.57%
Chlorine (Cl) 235.4570.9039.82%
Nitrogen (N) 114.00714.0077.87%
Sulfur (S) 132.0632.0618.01%

Critical Insight: The Hydrogen target is 0.57% . A mere 0.1% moisture uptake (common in hygroscopic thiazoles/thiophenes) will cause the H-value to fail the ±0.4% test relative to the total mass, but represents a ~20% relative error for Hydrogen itself.

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (CHNS)

The Industry Standard (e.g., Elementar, PerkinElmer 2400)

  • Mechanism: High-temperature combustion (>950°C) in oxygen. Gases are separated via GC or adsorption columns.

  • Performance for C₅HCl₂NS:

    • Pros: Excellent precision for N and S . Fast.

    • Cons: High Failure Risk for Cl. Standard CHNS analyzers use copper reduction tubes to convert NOₓ to N₂. High chlorine content (40%) rapidly depletes the copper and can form volatile copper halides, leading to erratic Nitrogen results.

    • Verdict: Insufficient alone. Requires specific "Halogen Resistant" kits (Tungsten Oxide/Silver wool) to function correctly.

Method B: Schöniger Flask (Oxygen Flask) + Ion Chromatography

The "Gold Standard" for Halogens

  • Mechanism: Sample is burned in a pure oxygen atmosphere inside a closed flask containing an absorbing solution (e.g., NaOH/H₂O₂). The resulting ions (Cl⁻, SO₄²⁻) are measured via titration or Ion Chromatography (IC).

  • Performance for C₅HCl₂NS:

    • Pros: The only reliable way to quantitate the 39.82% Chlorine content accurately. Eliminates catalyst poisoning issues.

    • Cons: Labor-intensive. Does not provide C or H data.

    • Verdict: Mandatory for the Chlorine component.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

  • Mechanism: Measures exact mass-to-charge ratio (m/z).

  • Performance for C₅HCl₂NS:

    • Pros: The Cl₂ isotope pattern (9:6:1 ratio of M, M+2, M+4) provides irrefutable proof of the dichloro-substitution.

    • Cons: Qualitative, not quantitative. It proves what it is, not how pure it is.

    • Verdict: Supporting Data. Use to confirm the formula before spending sample on quantitative analysis.

Recommended Experimental Protocol: The Hybrid Workflow

To achieve publication-quality data (±0.4%) for C₅HCl₂NS, you must decouple the Carbon/Nitrogen analysis from the Chlorine analysis.

Step 1: Sample Preparation (Crucial for Low H)
  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Rationale: Removes surface moisture that distorts the 0.57% H value.

  • Weighing: Use a microbalance (readability 0.001 mg). For a 2 mg sample, an error of 0.01 mg introduces a 0.5% deviation.

Step 2: The Split-Stream Analysis

Run two parallel workflows:

  • Stream A (C, H, N, S): Automated Analyzer with Tungsten Oxide (WO₃) additive.

    • Why: WO₃ acts as a scavenger, binding the massive amount of Chlorine and preventing it from interfering with the Nitrogen detector.

  • Stream B (Cl): Schöniger Flask Combustion.[1]

    • Absorbent:[1][2] 10 mL 1M NaOH + 3 drops 30% H₂O₂.

    • Quantification: Potentiometric titration with AgNO₃ or Ion Chromatography.

Step 3: Data Reconciliation

Compare results against the theoretical ±0.4% tolerance.

Visualization: The Decision Matrix

AnalyticalStrategy Start Start: C5HCl2NS Sample Dry Vacuum Dry (40°C, 4h) CRITICAL for 0.57% H Start->Dry Split Split Sample Dry->Split MethodA Path A: CHNS Analyzer Split->MethodA For C, H, N, S MethodB Path B: Schöniger Flask Split->MethodB For Cl Additive Add WO3 / Ag Wool (Traps 40% Cl) MethodA->Additive Required Result Data Synthesis Additive->Result Titration Potentiometric Titration (Target: 39.8% Cl) MethodB->Titration Titration->Result Pass Pass: All within ±0.4% Result->Pass Δ < 0.4% Fail Fail: Check Interferences Result->Fail Δ > 0.4% Fail->Dry If H is high (Moisture) Fail->MethodA If N is erratic (Cl poisoning)

Caption: Analytical workflow prioritizing halogen management and moisture control to ensure compliance with ACS purity standards.

Data Presentation: Tolerance Table

Use this table to interpret your raw data.

ElementTheoretical %Acceptable Range (±0.4%)Common Error Source for C₅HCl₂NS
Carbon 33.7333.33 – 34.13Low readings due to incomplete combustion (soot formation) caused by Cl.
Hydrogen 0.570.17 – 0.97False High: Solvent/Moisture residue. False Low: Very rare; indicates weighing error.
Chlorine 39.8239.42 – 40.22False Low: Volatilization before analysis. False High: Inorganic chloride contamination.
Nitrogen 7.877.47 – 8.27Erratic: Cl interference in reduction tube (forming NCl₃ or similar).
Sulfur 18.0117.61 – 18.41Adsorption on soot if combustion is incomplete.

References

  • American Chemical Society (ACS). Author Guidelines: Elemental Analysis and Characterization. (Standard ±0.4% tolerance requirement). [Link]

  • Royal Society of Chemistry (RSC). CHNS Elemental Analysers: Operation and Interference Management. [Link]

  • Exeter Analytical. Oxygen Flask Combustion Unit (Schöniger Method) for Halogen Analysis. [Link]

  • Bentham Science. The Oxygen Flask Combustion Method: A Review of Applications for Halogen Determination. [Link]

Sources

Safety Operating Guide

3,4-dichlorothiophene-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dichlorothiophene-2-carbonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Safety Directive

Immediate Action Required: Treat 3,4-dichlorothiophene-2-carbonitrile as a dual-hazard precursor . It possesses the toxicity profile of organic nitriles (potential HCN release) and the environmental persistence of halogenated aromatics.

The Golden Rule of Disposal:

Never dispose of this compound in acidic waste streams. Under acidic conditions, the nitrile moiety (


) can hydrolyze or react to liberate Hydrogen Cyanide (HCN) gas. Simultaneously, the chlorine substituents require high-temperature incineration with acid gas scrubbing (HCl capture).

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical properties driving the safety protocol.

PropertyDataOperational Implication
Chemical Name 3,4-dichlorothiophene-2-carbonitrileTarget Compound
CAS Number 19256-26-9Use for waste manifesting
Molecular Formula

Contains Sulfur, Chlorine, Nitrogen
Primary Hazard Acute Toxicity (Oral/Dermal)PPE: Double Nitrile gloves required
Reactivity Hazard Acid-SensitiveStrict Segregation from Acids
Combustion Products

Requires specialized incineration
Waste Stream Halogenated Organic Do not place in general organic waste

Pre-Disposal Logic: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that "compliance" is a byproduct of "chemical logic." We do not segregate merely to satisfy regulations; we segregate to prevent uncontrolled reactor chemistry in the waste drum.

  • The Nitrile Risk: While aromatic nitriles are more stable than inorganic cyanides, they are thermodynamically predisposed to release cyanide species under strong oxidative or acidic stress.

  • The Halogen Factor: The presence of two chlorine atoms classifies this as Halogenated Waste . Disposing of this in a non-halogenated stream (often used for fuel blending) is illegal and dangerous, as standard fuel boilers cannot scrub the corrosive HCl gas produced during combustion.

  • The Sulfur Factor: Thiophenes release sulfur oxides (

    
    ) upon burning. This further mandates disposal via a licensed hazardous waste incinerator equipped with secondary combustion chambers and scrubbers.
    

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 3,4-dichlorothiophene-2-carbonitrile StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid (Powder/Contaminated Wipes) StateCheck->Solid pH_Check CRITICAL CHECK: Is pH < 7? Liquid->pH_Check Neutralize Adjust pH to 8-10 (Use dilute NaOH) pH_Check->Neutralize Yes (Acidic) HaloStream Segregate into: HALOGENATED SOLVENT Waste pH_Check->HaloStream No (Neutral/Basic) Neutralize->HaloStream Bagging Double Bag in Polyethylene (4 mil) Solid->Bagging SolidStream Segregate into: SOLID HAZARDOUS Waste (Label: Toxic/Halogenated) Bagging->SolidStream

Caption: Decision tree for segregating 3,4-dichlorothiophene-2-carbonitrile waste based on physical state and pH stability.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Solutions & Mother Liquors)

Scenario: You have a reaction mixture or filtrate containing the compound dissolved in dichloromethane (DCM) or ethyl acetate.

  • pH Verification (The Safety Stop):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 7): Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (

      
      ) until pH is neutral or slightly basic (pH 8-9). This prevents HCN evolution.
      
  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or glass carboy.

    • Do not use metal cans if the solvent is halogenated (corrosion risk) or if the solution is aqueous basic (metal leaching).[1]

  • Segregation:

    • Pour into the container marked "HALOGENATED ORGANIC WASTE."

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the solute (dichlorothiophene) mandates the "Halogenated" classification.

  • Labeling:

    • List constituents: "Dichloromethane (95%), 3,4-dichlorothiophene-2-carbonitrile (5%)."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Protocol B: Solid Waste (Pure Compound, Silica Gel, Wipes)

Scenario: You have expired pure solids, contaminated silica gel from a column, or spill cleanup materials.

  • Containment:

    • Place solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • If the waste is fine powder (silica), dampen slightly with water or oil to prevent dust inhalation, then seal.

  • Secondary Containment:

    • Place the sealed bag inside a rigid, wide-mouth HDPE drum or bucket.

  • Labeling:

    • Label as "HAZARDOUS SOLID WASTE - TOXIC."

    • Explicitly write: "Contains Halogenated Thiophene Carbonitrile."

Emergency Spill Management

If 3,4-dichlorothiophene-2-carbonitrile is spilled outside a fume hood:

  • Evacuate & Ventilate:

    • Clear the immediate area.[2][3] Nitriles can be respiratory irritants.[4][5]

  • PPE Upgrade:

    • Wear Double Nitrile Gloves (0.11 mm minimum) or Silver Shield® gloves. Standard latex is insufficient for halogenated aromatics.

    • Wear a full-face respirator with organic vapor/acid gas cartridges if dust/vapors are present.

  • Neutralization & Absorption:

    • DO NOT use acidic absorbents (like certain clay-based acid neutralizers).

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • If the spill is a solution, absorb liquid first.

    • Clean the surface with a mild alkaline soap solution (pH ~9) to ensure any residues are neutralized.

  • Disposal of Debris:

    • Treat all cleanup materials as Solid Hazardous Waste (Protocol B).

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following classifications. Note that while this specific isomer may not have a unique "P" or "U" code, it defaults to characteristic groups.

  • RCRA Classification (USA):

    • D003 (Reactivity): Potential assignment if the waste is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5. Always manage as D003-potential to be safe.

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (F001/F002).

  • DOT Shipping Name (for waste transport):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (3,4-dichlorothiophene-2-carbonitrile).

    • Liquid: UN 2810, Toxic liquids, organic, n.o.s.

References

  • PubChem. (2025).[6] 3,4-Dichlorothiophene-2-carboxylic acid (Related Structure/Safety Data). National Library of Medicine. [Link]

  • US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Environmental Protection Agency.[7][8] [Link]

  • Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-dichlorothiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of modern drug discovery and materials science. With innovation, however, comes the profound responsibility of ensuring safety. 3,4-dichlorothiophene-2-carbonitrile is a research chemical whose full toxicological profile may not be exhaustively documented. This guide provides essential, immediate safety protocols and logistical plans, grounded in established chemical safety principles, to ensure your protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on available safety data, 3,4-dichlorothiophene-2-carbonitrile presents the following primary risks:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (Acute toxicity, Oral: Category 4). Accidental ingestion could lead to adverse health effects.

  • Environmental Hazard: It is categorized as very toxic to aquatic life with long-lasting effects. This necessitates stringent containment and disposal procedures to prevent environmental release.

  • Physical Hazards: As a combustible solid that melts between 97-100°C, it can form explosive mixtures with air upon intense heating. Finely distributed dust also poses a potential dust explosion risk.

  • Unknowns: As a compound supplied under the TSCA R&D Exemption, comprehensive toxicological data may be limited. Therefore, it is prudent to treat it as potentially hazardous via inhalation and dermal contact and to implement controls to minimize all routes of exposure.

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a scientifically-informed barrier between you and potential harm. The following table outlines the minimum required PPE for handling 3,4-dichlorothiophene-2-carbonitrile.

Equipment Specification Rationale & Causality
Hand Protection Powder-free Nitrile Gloves (Double-gloved)Nitrile offers excellent chemical resistance and avoids latex allergy issues.[1] Double-gloving is a critical best practice, allowing for the removal of the contaminated outer glove without exposing the skin, which is especially important when handling potentially potent compounds.[1]
Eye & Face Protection Safety Glasses with Side Shields (Minimum); Face ShieldProtects eyes from airborne dust particles. A face shield should be worn over safety glasses during procedures with a higher risk of splashing or aerosolization, such as transfers or preparing solutions.
Body Protection Chemical-resistant Laboratory Coat or GownA non-permeable gown or lab coat with long sleeves and tight-fitting cuffs protects the skin from accidental contact with chemical dust.[1] Standard cloth lab coats can absorb chemicals and are not recommended.[1]
Respiratory Protection NIOSH-approved Respirator (if required)Primary protection is achieved through engineering controls (i.e., a fume hood). If work outside a hood is unavoidable or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

Operational Protocol: From Bench to Disposal

Proper PPE is only effective when integrated into a safe operational workflow. The following step-by-step guide ensures a holistic approach to safety.

Preparation and Engineering Controls
  • Designated Area: All work with 3,4-dichlorothiophene-2-carbonitrile must be conducted in a designated area, clearly marked with hazard warnings.

  • Chemical Fume Hood: All manipulations that could generate dust, such as weighing, transferring, or preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3] Ensure a spill kit appropriate for solid chemical spills is readily available.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 3,4-dichlorothiophene-2-carbonitrile.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assess Hazards (Review SDS) B 2. Don Required PPE (Gloves, Gown, Eyewear) A->B C 3. Prepare Workspace (In Chemical Fume Hood) B->C D 4. Handle Chemical (Weighing & Transfer) C->D E 5. Contain & Label (Securely seal all vessels) D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Doff PPE (Remove outer gloves first) F->G H 8. Segregate Hazardous Waste (Chemical & Contaminated PPE) G->H I 9. Personal Hygiene (Wash hands thoroughly) H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.